2-(6-acetamidochroman-2-yl)acetic Acid
Description
2-(6-Acetamidochroman-2-yl)acetic acid is a chroman-derived compound featuring a benzopyran core (a benzene ring fused to a dihydropyran). The chroman structure is substituted at position 6 with an acetamido group (-NHCOCH₃) and at position 2 with an acetic acid moiety (-CH₂COOH). The acetamido and carboxylic acid groups enhance solubility and enable hydrogen bonding, which may influence pharmacokinetics and receptor interactions.
Properties
CAS No. |
374712-69-3 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-(6-acetamido-3,4-dihydro-2H-chromen-2-yl)acetic acid |
InChI |
InChI=1S/C13H15NO4/c1-8(15)14-10-3-5-12-9(6-10)2-4-11(18-12)7-13(16)17/h3,5-6,11H,2,4,7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
OXCLIYVZGPSMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(CC2)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Compounds
Key Observations :
- Core Differences : The target chroman lacks the ketone group present in coumarin-based analogs (e.g., ), which may reduce electron-withdrawing effects and alter reactivity.
- Substituent Effects: Chloro and methyl groups in coumarin derivatives () increase steric bulk and hydrophobicity compared to the target compound.
- Functional Groups : Ether-linked acetic acid () vs. acetamido-linked (target) alters hydrogen-bonding capacity and solubility.
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
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